

Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Detailed Protocol

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Compound of Interest

Compound Name: *Dimethyl cis-1,2-Cyclohexanedicarboxylate*

Cat. No.: *B155390*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **dimethyl cis-1,2-cyclohexanedicarboxylate**, a valuable building block in organic synthesis and drug discovery. Two primary synthetic routes are presented: the hydrogenation of dimethyl cis-4-cyclohexene-1,2-dicarboxylate and the direct Fischer esterification of cis-1,2-cyclohexanedicarboxylic acid.

Method 1: Hydrogenation of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate

This two-step method involves the initial synthesis of the unsaturated diester via a Diels-Alder reaction followed by catalytic hydrogenation to yield the desired saturated product. This route is well-documented and provides high yields.

Step 1: Synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate

The initial step involves the reaction of maleic anhydride with butadiene, followed by esterification. A more direct approach starts with the commercially available cis-1,2,3,6-tetrahydrophthalic anhydride.

Experimental Protocol:

A detailed procedure for a similar synthesis of the diethyl ester suggests that the dimethyl ester can be prepared analogously.^[1] In a flask equipped with a reflux condenser, 228 g (1.5 moles) of cis- Δ^4 -tetrahydrophthalic anhydride is combined with 364 ml (9 moles) of anhydrous methanol. To this mixture, 2.5 g of p-toluenesulfonic acid monohydrate is added as a catalyst. The reaction mixture is heated under reflux for 12–16 hours. Following the reflux period, 270 ml of toluene is added, and the mixture is distilled to remove the water-methanol-toluene azeotrope. An additional 364 ml of absolute methanol is then added, and the mixture is refluxed for another 12–16 hours to ensure complete esterification. After a second azeotropic distillation with 270 ml of toluene, the excess methanol and toluene are removed under reduced pressure. The resulting crude product is purified by vacuum distillation.

Quantitative Data:

Parameter	Value	Reference
Yield	80%	[1]
Boiling Point	120-122 °C at 5 mmHg	[1]
Refractive Index (n _D 25)	1.4700	[1]

Step 2: Catalytic Hydrogenation to Dimethyl cis-1,2-Cyclohexanedicarboxylate

The unsaturated diester is then reduced to the desired saturated product via catalytic hydrogenation.

Experimental Protocol:

The hydrogenation is typically carried out in a low-pressure catalytic hydrogenation apparatus.^[1] In a suitable reaction vessel, 0.5 g of Adams catalyst (platinum oxide) is suspended in 20 ml of a suitable solvent like absolute ethanol. The catalyst is pre-reduced by shaking under a hydrogen atmosphere (1-2 atmospheres) for 20-30 minutes. Following catalyst activation, 198 g (1 mole) of dimethyl cis- Δ^4 -tetrahydrophthalate is introduced into the reaction vessel. The system is then filled with hydrogen to approximately 2 atmospheres, and the mixture is shaken

until the theoretical amount of hydrogen is consumed (typically 3-5 hours). Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the remaining liquid is purified by vacuum distillation to yield **dimethyl cis-1,2-cyclohexanedicarboxylate**.

Quantitative Data:

Parameter	Value	Reference
Yield	98%	[1]
Boiling Point	110-112 °C at 5 mmHg	[1]
Refractive Index (nD25)	1.4570	[1]

Method 2: Fischer Esterification of cis-1,2-Cyclohexanedicarboxylic Acid

This method provides a more direct route to the target molecule, assuming the availability of the starting diacid. The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark trap), cis-1,2-cyclohexanedicarboxylic acid is dissolved in a large excess of methanol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or camphor-10-sulfonic acid, is added to the mixture. The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by vacuum distillation.

Quantitative Data:

Parameter	Value	Reference
Yield	96% (with camphor-10-sulfonic acid)	[2]

Product Characterization

The identity and purity of the synthesized **dimethyl cis-1,2-cyclohexanedicarboxylate** can be confirmed by various analytical techniques.

Physical Properties:

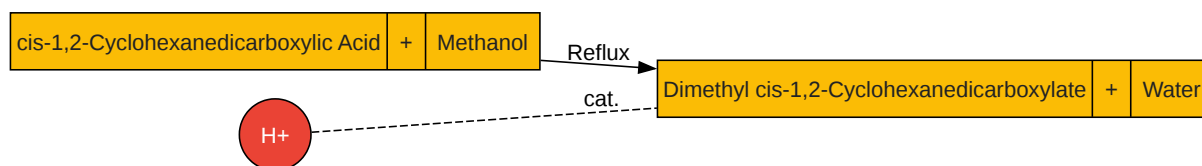
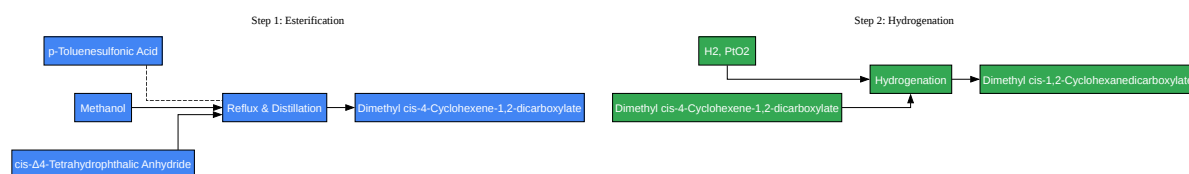
Property	Value
Molecular Formula	C10H16O4
Molecular Weight	200.23 g/mol
Appearance	Colorless to almost colorless clear liquid

Spectroscopic Data:

- ¹³C NMR: Spectral data is available for confirmation of the carbon framework.
- Mass Spectrometry (GC-MS): Can be used to determine the molecular weight and fragmentation pattern.

Experimental Workflow and Reaction Pathway Diagrams

To visualize the synthesis processes, the following diagrams are provided.



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References

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